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Compound of Interest

Compound Name: 6-Bromo-2-methylquinolin-4-ol

Cat. No.: B3319451

Abstract

6-Bromo-2-methylquinolin-4-ol is a heterocyclic compound of significant interest in medicinal
chemistry and pharmaceutical development, often serving as a key intermediate in the
synthesis of novel therapeutic agents.[1] Rigorous analytical characterization is paramount to
ensure its identity, purity, and stability, thereby guaranteeing the reliability and reproducibility of
research and development outcomes. This guide provides a suite of detailed analytical
techniques and step-by-step protocols for the comprehensive characterization of this molecule,
tailored for researchers, scientists, and drug development professionals. The methodologies
covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, a
range of spectroscopic techniques (NMR, FT-IR, UV-Vis) for structural elucidation, and Mass
Spectrometry (MS) for molecular weight confirmation.

Introduction and Physicochemical Profile

The quinoline scaffold is a foundational structure in many approved drugs, exhibiting a wide
array of biological activities.[2] The introduction of a bromine atom and other substituents, as in
6-Bromo-2-methylquinolin-4-ol, can significantly modulate its physicochemical and
pharmacological properties. Therefore, precise and validated analytical methods are essential
for quality control and to support further synthetic modifications.
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Below is a summary of the key physicochemical properties of 6-Bromo-2-methylquinolin-4-ol.

[3]

Property Value Source

Molecular Formula C10HsBrNO PubChem|[3]

Molecular Weight 238.08 g/mol PubChem][3]

Monoisotopic Mass 236.97893 Da PubChem|[3]
6-bromo-2-methyl-1H-quinolin-

IUPAC Name PubChem|[3]
4-one

CAS Number 103030-28-0 PubChem|[3]

Integrated Analytical Workflow

A multi-technique approach is crucial for the unambiguous characterization of a novel or
synthesized compound. Each technique provides a unique piece of the puzzle—purity,
functional groups, connectivity, and molecular mass. The following diagram illustrates a logical
workflow for the comprehensive analysis of 6-Bromo-2-methylquinolin-4-ol.
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Caption: Integrated workflow for the characterization of 6-Bromo-2-methylquinolin-4-ol.

Chromatographic Analysis: High-Performance
Liquid Chromatography (HPLC)

Expertise & Rationale: Reverse-phase HPLC is the gold standard for determining the purity of
non-volatile organic compounds in pharmaceutical analysis.[4] Its high resolution and
sensitivity make it ideal for separating the target compound from starting materials, by-
products, and degradation products. A C18 column is selected as the stationary phase due to
its versatility and effectiveness in retaining moderately polar compounds like quinolin-4-ol
derivatives.[5]
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Protocol: Purity Determination by Reverse-Phase HPLC

 Instrumentation & Consumables:
o HPLC system with a UV-Vis or Diode Array Detector (DAD).[6]
o C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 um particle size).[7]
o HPLC grade Acetonitrile (ACN) and water.
o Formic acid (FA) or Trifluoroacetic acid (TFA) for pH modification.
e Solutions Preparation:
o Mobile Phase A: 0.1% FA in water.
o Mobile Phase B: 0.1% FA in ACN.
o Diluent: Acetonitrile/Water (50:50 v/v).

o Standard Solution: Accurately weigh and dissolve ~1 mg of 6-Bromo-2-methylquinolin-4-
ol reference standard in 10 mL of diluent to prepare a 100 pg/mL solution.

o Sample Solution: Prepare the sample to be tested at the same concentration as the
standard solution. Filter all solutions through a 0.45 um syringe filter before injection.[7]

o Chromatographic Conditions: The following conditions serve as a robust starting point and
should be optimized as necessary.[3][9]
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Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 5 um

Mobile Phase Gradient: 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min

Column Temperature 30°C

Injection Volume 10 uL

Detection Wavelength 254 nm or Amax determined by DAD

o Data Analysis & Interpretation:

o The purity of the sample is calculated based on the area percent of the main peak relative
to the total area of all peaks in the chromatogram.

o A pure sample should exhibit a single major peak at a consistent retention time. The
presence of other peaks indicates impurities.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural
elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.
IH NMR reveals the number of different types of protons and their neighboring environments,
while 13C NMR provides information on the carbon skeleton.

Protocol: *H and *3C NMR

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent
(e.g., DMSO-ds or CDCIz). DMSO-ds is often suitable for quinolinol compounds due to its
ability to dissolve polar compounds and exchange with labile protons (like -OH and -NH).[10]

 Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

o Data Acquisition:
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o 'H NMR: Acquire a standard proton spectrum. The spectral window should cover at least
0-12 ppm.

o 13C NMR: Acquire a proton-decoupled carbon spectrum. The spectral window should
typically be 0-200 ppm.

Expected Spectral Features:

e 'H NMR (in DMSO-ds):
o Asinglet for the methyl (CHs) group protons around 2.2-2.5 ppm.
o Asinglet for the proton at the C3 position.

o Aromatic protons on the benzene ring will appear as doublets and doublets of doublets
between 7.0-8.5 ppm, with coupling patterns indicative of their positions relative to the
bromine atom.

o Abroad singlet at a higher chemical shift (>10 ppm) corresponding to the N-H or O-H
tautomeric proton.[10]

e 13C NMR (in DMSO-ds):
o A signal for the methyl carbon around 18-25 ppm.

o Signals for the aromatic and heterocyclic carbons between 110-150 ppm. The carbon
attached to bromine (C6) will be shifted.

o Asignal for the carbonyl carbon (C4) in the quinolin-4-one tautomer, typically appearing
downfield (>170 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to
identify the functional groups present in a molecule based on their characteristic vibrational
frequencies.[11] For 6-Bromo-2-methylquinolin-4-ol, it is key to confirming the presence of
the hydroxyl/amide and carbonyl groups, which exist in tautomeric equilibrium.
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Protocol: FT-IR Analysis

o Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance
(ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount
of the sample.

o Data Acquisition: Scan the sample over the range of 4000-400 cm™1,

Expected Characteristic Absorptions:

e ~3400-3200 cm~1: Broad peak indicative of O-H and/or N-H stretching, consistent with the
guinolinol/quinolinone tautomers.[10]

e ~1650-1620 cm~1: Strong absorption from the C=0 stretch of the quinolinone tautomer.[12]

e ~1600-1450 cm~1: Multiple sharp bands corresponding to C=C and C=N stretching vibrations
within the aromatic rings.[12]

e ~600-500 cm~*: Absorption corresponding to the C-Br stretch.

UV-Visible Spectroscopy

Expertise & Rationale: UV-Vis spectroscopy provides information about the electronic
transitions within a molecule and is particularly useful for compounds containing conjugated
systems, such as the quinoline ring.[13] It can be used for qualitative confirmation of the
chromophore and for quantitative analysis using the Beer-Lambert law.

Protocol: UV-Vis Spectral Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~10 pg/mL) in a suitable
UV-transparent solvent, such as ethanol or methanol.[13]

o Data Acquisition: Scan the solution in a quartz cuvette from 200 to 400 nm against a solvent
blank.

o Data Analysis: Identify the wavelength(s) of maximum absorbance (Amax). Quinoline
derivatives typically show multiple strong absorption bands due to T — 11* transitions.[14][15]
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Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is an essential technique for confirming the
molecular weight of a compound. For halogenated compounds, MS is particularly powerful due
to the characteristic isotopic patterns of halogens. Bromine has two stable isotopes, 7°Br and
81Br, in an approximate 1:1 natural abundance.[16] This results in a distinctive "M+2" peak that
is a hallmark of a monobrominated compound.

Protocol: MS Analysis

 Instrumentation: A mass spectrometer with an electrospray ionization (ESI) or atmospheric
pressure chemical ionization (APCI) source, coupled to an HPLC system (LC-MS) or via
direct infusion.

o Sample Preparation: Prepare a dilute solution (~1-10 pg/mL) in a suitable solvent like
methanol or acetonitrile.

o Data Acquisition: Acquire the spectrum in positive ion mode to observe the [M+H]* ion.

Data Interpretation:

e Molecular lon Peak: Expect to see two peaks of nearly equal intensity separated by 2 m/z
units.

o One peak corresponding to [C10Hs”°BrNO + H]* at m/z = 238.0.
o Asecond peak corresponding to [C10Hs®BrNO + H]* at m/z = 240.0.

e The presence of this characteristic 1:1 doublet is strong evidence for a molecule containing a
single bromine atom.[17][18]

Thermal Analysis

Expertise & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry
(DSC) can provide valuable information on the melting point, thermal stability, and purity of a
crystalline solid.[19][20] A sharp melting endotherm observed in DSC is indicative of a high-
purity compound.
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Protocol: DSC Analysis

 Instrumentation: A calibrated Differential Scanning Calorimeter.

o Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal
it.

o Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10
°C/min) over a temperature range that encompasses the expected melting point.

Data Interpretation:

e The onset temperature of the large endothermic peak corresponds to the melting point of the
compound.

e The sharpness of the peak provides a qualitative measure of purity; impurities typically
cause peak broadening and a depression of the melting point.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Methodological & Application

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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